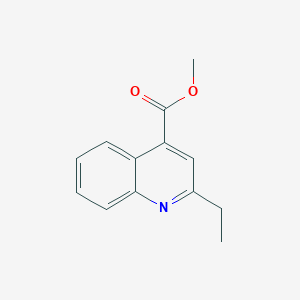

Methyl 2-ethylquinoline-4-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

methyl 2-ethylquinoline-4-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-3-9-8-11(13(15)16-2)10-6-4-5-7-12(10)14-9/h4-8H,3H2,1-2H3 |

InChI Key |

WUWISTSTGSSYQA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=C1)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Ethylquinoline 4 Carboxylate and Analogous Quinoline 4 Carboxylates

Classical and Named Reactions for Quinoline (B57606) Ring Formation

The formation of the quinoline ring is the cornerstone of synthesizing quinoline-4-carboxylates. Over the years, several named reactions have been developed and refined to achieve this transformation, each with its own set of advantages and limitations.

Friedländer Synthesis and its Adaptations

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a versatile and widely used method for the synthesis of quinolines. wikipedia.orgjk-sci.com The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or a β-keto ester, typically under acid or base catalysis. wikipedia.orgjk-sci.comorganic-chemistry.orgresearchgate.net

The condensation of 2-aminoaryl ketones with carbonyl compounds, particularly β-keto esters, provides a direct route to quinoline-4-carboxylate (B1235159) derivatives. This reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring system. wikipedia.org The use of β-keto esters as the methylene (B1212753) component is particularly advantageous as it directly introduces the carboxylate functionality at the 4-position of the quinoline ring. The general mechanism involves the formation of an enamine or enolate from the β-keto ester, which then attacks the carbonyl group of the 2-aminoaryl ketone. Subsequent intramolecular cyclization and elimination of water yield the final quinoline-4-carboxylate product.

A variety of catalysts, including acids like trifluoroacetic acid and toluenesulfonic acid, as well as Lewis acids, can be employed to facilitate this transformation. wikipedia.org The choice of catalyst and reaction conditions can influence the yield and purity of the desired product.

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. nih.govrsc.org The Friedländer synthesis has been successfully adapted to microwave conditions, providing a rapid and efficient method for the preparation of quinoline derivatives. nih.govresearchgate.net

Microwave irradiation has been shown to significantly enhance the rate of the Friedländer condensation. For instance, the reaction of 2-aminophenylketones with cyclic ketones, which proceeds very slowly over several days under conventional heating, can be achieved in just 5 minutes in excellent yield using microwave irradiation at 160 °C with neat acetic acid as both the solvent and catalyst. nih.gov This approach offers a greener alternative to traditional methods that often require high temperatures and strong acids. nih.gov

One notable example involves the microwave-assisted synthesis of polysubstituted quinolines using a polyethylene (B3416737) glycol (PEG) bound acetoacetate (B1235776) (a β-keto ester derivative) with 2-aminoarylketones in the presence of polyphosphoric acid (PPA) as a catalyst. nih.gov This method resulted in excellent yields of the corresponding PEG-bound quinoline-3-carboxylates, which could then be cleaved to afford the polysubstituted quinolines. nih.gov The average yield for a library of 8-hydroxyquinolines synthesized via a microwave-enhanced Friedländer reaction was reported to be 72%, a significant improvement from the 34% average yield obtained with traditional oil bath heating. rsc.org

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several days | 5 - 40 minutes |

| Average Yield | ~34% | ~72% |

| Conditions | High temperatures, strong acids | Neat acetic acid, 160 °C |

Doebner Reaction and its Derivatives for Quinoline-4-carboxylic Acid Synthesis

The Doebner reaction, discovered by Oskar Doebner in 1887, is a three-component reaction that provides a direct route to quinoline-4-carboxylic acids. nih.govwikipedia.orgiipseries.org This reaction is a valuable alternative to other methods like the Pfitzinger reaction for accessing this class of compounds. wikipedia.org

The classical Doebner reaction involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgiipseries.org The reaction mechanism is not definitively established, but two primary pathways have been proposed. One possibility involves an initial aldol (B89426) condensation between the enol form of pyruvic acid and the aldehyde, followed by a Michael addition of the aniline and subsequent cyclization. An alternative mechanism suggests the initial formation of a Schiff base between the aniline and the aldehyde, which then reacts with the enol of pyruvic acid. wikipedia.org

While the Doebner reaction is a straightforward method for synthesizing 4-carboxyquinolines, it can sometimes suffer from low yields due to the formation of by-products. tandfonline.comtandfonline.com However, modifications to the reaction conditions, such as the use of catalysts like ytterbium perfluorooctanoate [Yb(PFO)3], can lead to good yields under mild, aqueous conditions. researchgate.net A "Doebner hydrogen-transfer reaction" has also been developed to improve the synthesis of substituted quinolines from anilines with electron-withdrawing groups, which typically give low yields in the conventional Doebner reaction. nih.govbohrium.com This modified approach is also applicable to anilines with electron-donating groups. nih.gov

A notable aspect of the Doebner reaction is the potential formation of 2-methylquinoline-4-carboxylic acid derivatives. tandfonline.comtandfonline.combohrium.com In some instances, these can be undesired by-products, contributing to lower yields of the target 2-substituted quinoline-4-carboxylic acid. tandfonline.comtandfonline.com The formation of these by-products can be influenced by the reaction conditions and the order of reactant addition. tandfonline.combohrium.com

Interestingly, under certain conditions, 2-methylquinoline-4-carboxylic acid derivatives can be synthesized as the primary products. tandfonline.combohrium.comresearchgate.net For example, by simply stirring pyruvic acid and an aromatic amine in ethanol (B145695), new 2-methylquinoline-4-carboxylic acid derivatives can be obtained in high purity. tandfonline.comtandfonline.com It has been observed that aniline derivatives possessing electron-donating groups are particularly amenable to the synthesis of these 2-methylquinoline-4-carboxylic acid derivatives in ethanol. tandfonline.combohrium.com This regioselective reaction, where ring closure occurs at the position with less steric hindrance, offers a direct route to this specific class of quinoline derivatives. bohrium.com A proposed mechanism for this transformation involves the condensation of two molecules of pyruvic acid followed by an attack of the aromatic amine via a 1,4-addition, subsequent intermolecular cyclization, and decarboxylation. researchgate.net

| Order of Addition | Primary Product |

|---|---|

| Aniline, Aldehyde, then Pyruvic Acid | 2-Substituted-quinoline-4-carboxylic acid |

| Pyruvic Acid and Aldehyde, then Aromatic Amine | Targeted 2-substituted quinoline-4-carboxylic acid (in specific cases) |

| Pyruvic Acid and Aromatic Amine (in ethanol) | 2-Methylquinoline-4-carboxylic acid derivative |

Pfitzinger Reaction for Quinoline-4-carboxylic Acid Synthesis

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a prominent method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.orgiipseries.org This reaction provides a convenient one-pot synthetic route to these derivatives from readily available starting materials. jocpr.comijsr.net

The core of the Pfitzinger reaction is the condensation of isatin (B1672199) with a carbonyl compound, such as a ketone or aldehyde, in the presence of a strong base like potassium hydroxide (B78521). wikipedia.orgiipseries.orgijsr.net The reaction is particularly effective with enolizable ketones. jocpr.com

The mechanism begins with the hydrolysis of the amide bond in isatin by the base, which opens the ring to form a keto-acid intermediate. wikipedia.orgijsr.net This intermediate then reacts with the ketone. The aniline portion of the intermediate condenses with the ketone's carbonyl group to form an imine, which is in equilibrium with its enamine tautomer. wikipedia.org The subsequent intramolecular cyclization of the enamine, followed by dehydration, yields the final substituted quinoline-4-carboxylic acid. wikipedia.org To obtain a 2-ethylquinoline-4-carboxylic acid, the specific ketone required for the reaction would be butan-2-one. The resulting carboxylic acid can then be esterified to yield Methyl 2-ethylquinoline-4-carboxylate.

Table 1: Overview of the Pfitzinger Reaction

| Feature | Description |

|---|---|

| Reactants | Isatin, a carbonyl compound (ketone or aldehyde), and a strong base (e.g., KOH). wikipedia.org |

| Product | Substituted quinoline-4-carboxylic acids. wikipedia.orgscribd.com |

| Key Intermediate | A keto-acid formed from the base-induced opening of the isatin ring. wikipedia.org |

| Mechanism Steps | 1. Hydrolysis of isatin. 2. Condensation to form an imine/enamine. 3. Cyclization and dehydration. wikipedia.org |

Combes Synthesis

The Combes synthesis is another classical method for preparing substituted quinolines. nih.govwikipedia.org This reaction involves the condensation of a primary arylamine, such as aniline, with a β-diketone under acidic conditions. wikipedia.orgnih.govdrugfuture.com The reaction first forms a Schiff base intermediate, which is then subjected to acid-catalyzed ring closure through cyclodehydration to afford the final quinoline product. wikipedia.orgnih.gov The Combes synthesis is particularly useful for preparing 2,4-substituted quinolines. wikipedia.org

Povarov Reaction and Multicomponent Variations

The Povarov reaction is a versatile method for synthesizing quinoline derivatives, typically proceeding through a three-component reaction. iipseries.org This reaction involves an aniline, an aldehyde, and an activated alkene or alkyne. nih.govmdpi.com An aromatic imine, formed in situ from the aniline and aldehyde, undergoes a cycloaddition reaction with the alkene component to produce a tetrahydroquinoline. nih.govmdpi.com This intermediate is then oxidized to yield the aromatic quinoline ring. nih.gov The multicomponent nature of the Povarov reaction makes it highly effective for generating a diverse library of substituted quinolines. iipseries.org

Riehm Synthesis

The Riehm synthesis produces quinolines by heating arylamine hydrochlorides with ketones. nih.govdrugfuture.com The reaction is typically conducted at high temperatures and may utilize catalysts such as aluminum chloride or phosphorus pentachloride. drugfuture.com This method, while less common than others, provides a direct route to quinoline derivatives from different starting materials. iipseries.orgnih.gov

Conrad–Limpach–Knorr Synthesis

The Conrad–Limpach–Knorr synthesis involves the condensation of anilines with β-ketoesters. jptcp.comwikipedia.org This reaction can yield different isomers depending on the conditions. The Conrad-Limpach variant typically involves heating a Schiff base intermediate to high temperatures (around 250 °C) to facilitate an electrocyclic ring closing, which produces 4-hydroxyquinolines. wikipedia.orgsynarchive.com The Knorr synthesis, on the other hand, provides a route to 2-hydroxyquinolines. acs.org The initial step is the attack of the aniline on the keto group of the β-ketoester to form an intermediate that, after cyclization and dehydration, yields the quinoline product. wikipedia.org This method is a foundational route to quinolines possessing a hydroxyl group, a key functional group for further derivatization.

Table 2: Comparison of Classical Quinoline Syntheses

| Synthesis Method | Primary Reactants | Key Product Feature |

|---|---|---|

| Pfitzinger | Isatin + Carbonyl Compound | Quinoline-4-carboxylic acid. wikipedia.org |

| Combes | Arylamine + β-Diketone | 2,4-Disubstituted quinoline. wikipedia.org |

| Povarov | Arylamine + Aldehyde + Alkene/Alkyne | Substituted tetrahydroquinoline (oxidized to quinoline). nih.gov |

| Riehm | Arylamine Hydrochloride + Ketone | Substituted quinoline. drugfuture.com |

| Conrad-Limpach | Arylamine + β-Ketoester | 4-Hydroxyquinoline. wikipedia.org |

Catalytic Approaches in Quinoline-4-carboxylate Synthesis

Modern synthetic chemistry has introduced various catalytic methods to improve the efficiency, selectivity, and environmental footprint of quinoline synthesis. These approaches often involve transition metals or novel nanocatalysts.

One strategy involves the use of ionically tagged magnetic nanoparticles. For instance, a novel catalyst, Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride, has been successfully applied to the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives. acs.org This method involves a multicomponent reaction of an arylaldehyde, pyruvic acid, and an amine, proceeding with high yields in short reaction times under solvent-free conditions. nih.govacs.org The magnetic nature of the catalyst allows for easy recovery and reuse. acs.org

Transition metal-catalyzed C-H activation pathways represent another advanced approach. mdpi.com A rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters has been developed for the regioselective synthesis of quinoline carboxylates. mdpi.com This process uses formic acid as a C1 synthon and a reducing agent, with a copper(II) species as the terminal oxidant, to achieve a cascade C-H activation and heteroannulation under mild conditions. mdpi.com Other metals, including copper and cobalt, have also been employed in catalytic cycles to construct the quinoline skeleton through various oxidative cyclization and annulation reactions. mdpi.com

Table 3: Examples of Catalytic Methods in Quinoline Synthesis

| Catalyst System | Reaction Type | Product | Reference |

|---|---|---|---|

| Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride | Multicomponent reaction | 2-Aryl-quinoline-4-carboxylic acids | acs.org |

| Rhodium / Copper(II) | C-H activation / Annulation | Substituted quinoline carboxylates | mdpi.com |

Transition Metal-Catalyzed Cyclizations and Annulations for the Synthesis of this compound and Analogous Quinoline-4-carboxylates

Transition metal-catalyzed reactions are pivotal in the synthesis of quinoline scaffolds, offering efficient and selective routes to complex molecular architectures. These methods often proceed under mild conditions with broad functional group tolerance, making them highly valuable in medicinal chemistry and materials science. Various transition metals, including rhodium, ruthenium, palladium, copper, cobalt, and iron, have been successfully employed to catalyze the cyclization and annulation reactions that form the quinoline core.

Rhodium-Catalyzed C–H Activation Pathways

Rhodium catalysis has emerged as a powerful tool for the synthesis of quinoline carboxylates through C–H bond activation. This approach allows for the direct functionalization of otherwise inert C–H bonds, providing an atom-economical pathway to substituted quinolines.

One notable strategy involves the rhodium-catalyzed annulation of anilines with alkynoic esters. rsc.org This reaction is proposed to proceed through the formation of a rhodacycle intermediate from the in situ generated amide and enamine ester, followed by ortho C–H activation of the arylamine. rsc.org The process demonstrates high regioselectivity and yields, offering a versatile method for accessing a range of quinoline carboxylates. rsc.org Depending on the reaction conditions, either formic acid can be used as a C1 source and reductant, or copper(II) can be employed as an oxidant to facilitate the catalytic cycle. rsc.org

Rhodium catalysts have also been utilized for the selective C2 alkylation of quinolines and quinoline N-oxides with alkenes and alkynes. nih.govscilit.com For instance, the hydroarylation of alkenes and alkynes with quinoline N-oxides can be achieved with high selectivity. nih.gov Mechanistic studies, including H/D exchange experiments, suggest that the C-H activation step is often the rate-limiting step and proceeds via a concerted metalation-deprotonation (CMD) pathway. nih.gov

Table 1: Examples of Rhodium-Catalyzed Synthesis of Quinoline Derivatives

| Catalyst | Reactants | Product Type | Key Features |

| Rhodium Complex | Anilines, Alkynoic Esters | Quinoline Carboxylates | High regioselectivity, C-H activation |

| Rhodium Catalyst System | Quinoline N-Oxides, Alkenes/Alkynes | C2-Alkylated Quinolines | Highly selective C2 activation |

Ruthenium-Catalyzed Aza-Michael Addition and Intramolecular Annulation

Ruthenium catalysts have proven effective in the synthesis of substituted quinolines through a sequence of aza-Michael addition and intramolecular annulation. rsc.org This methodology provides an alternative to traditional methods that often rely on anilines as starting materials. rsc.org

In a notable example, enaminones react with anthranils in the presence of a ruthenium catalyst to afford 3-arylformyl substituted quinoline derivatives in good yields. rsc.org The reaction proceeds under simple and operationally straightforward conditions, highlighting the practicality of this approach for constructing functionalized quinoline cores. rsc.org

Additionally, ruthenium-exchanged FAU-Y zeolite has been employed as a recyclable heterogeneous catalyst for the preparation of 6H-indolo[2,3-b]quinolines from indole-3-carbaldehyde and aryl amines. nih.gov This method underscores the potential for developing more sustainable and environmentally friendly synthetic protocols. nih.gov

Table 2: Ruthenium-Catalyzed Synthesis of Substituted Quinolines

| Catalyst | Reactants | Product Type | Key Features |

| Ruthenium Complex | Enaminones, Anthranils | 3-Arylformyl Quinolines | Aza-Michael addition, Intramolecular annulation |

| Ru-exchanged FAU-Y Zeolite | Indole-3-carbaldehyde, Aryl Amines | 6H-Indolo[2,3-b]quinolines | Heterogeneous, Recyclable catalyst |

Palladium-Catalyzed Cyclization Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in quinoline synthesis is extensive. mdpi.com Palladium-catalyzed reactions often exhibit high efficiency and functional group tolerance under mild conditions. nih.gov

One strategy involves the palladium-catalyzed aerobic oxidative cyclization of aryl allyl alcohols with anilines to produce a variety of disubstituted quinolines. mdpi.com This redox-neutral process does not require acids, bases, or other additives, making it an attractive and environmentally benign method. mdpi.com The proposed mechanism involves the formation of a π-allylpalladium intermediate, followed by nucleophilic attack and subsequent cyclization. mdpi.com

Another approach is the palladium-catalyzed dehydrogenative coupling, which offers an efficient route to the quinoline scaffold. mdpi.com For instance, the intramolecular Fujiwara-Moritani reaction allows for the synthesis of 4-substituted quinolines through a 6-exo-trig cyclization. mdpi.com The reaction conditions can be tuned to selectively yield either quinolines or 1,2-dihydroquinolines. mdpi.com

Palladium catalysis has also been instrumental in the synthesis of quinolin-2(1H)-ones. A coupling-cyclization reaction between 2-iodoaniline (B362364) and α,β-unsaturated carbonyl compounds, catalyzed by a palladium complex, affords 3-substituted quinolin-2(1H)-ones in good yields. nih.gov

Table 3: Selected Palladium-Catalyzed Reactions for Quinoline Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium Catalyst | Aryl Allyl Alcohol, Aniline | Disubstituted Quinolines | Aerobic oxidation, Redox-neutral |

| PdCl₂(CH₃CN)₂ / Cu(OAc)₂ | Butenyl Aniline | 4-Substituted Quinolines | Dehydrogenative coupling, C-H alkenylation |

| Pd(OAc)₂ / PPh₃ | 2-Iodoaniline, α,β-Unsaturated Carbonyls | 3-Substituted Quinolin-2(1H)-ones | Coupling-cyclization |

Copper-Catalyzed Annulation Reactions

Copper catalysis provides a cost-effective and versatile platform for the synthesis of quinoline derivatives. These reactions often proceed through domino or cascade sequences, enabling the rapid construction of complex molecules from simple precursors.

A copper-catalyzed [4 + 1 + 1] annulation strategy has been developed for the synthesis of 2,3-diaroylquinolines from ammonium (B1175870) salts and anthranils, using molecular oxygen as the terminal oxidant. mdpi.com This method is characterized by its use of readily available starting materials and mild reaction conditions. mdpi.com Similarly, a Cu(0)-catalyzed [3 + 2 + 1] annulation of sulfoxonium ylides with anthranils, also utilizing dioxygen, provides access to 8-acylquinolines. mdpi.com

Copper catalysts are also effective in domino reactions of enaminones with 2-halobenzaldehydes to produce quinoline derivatives. rsc.org This process involves an aldol reaction, C(aryl)–N bond formation, and elimination. rsc.org Furthermore, a three-component cascade cyclization catalyzed by copper, using diaryliodonium salts, alkynyl sulfides, and nitriles, has been reported for the synthesis of quinoline-4-thiols. nih.gov

Table 4: Examples of Copper-Catalyzed Quinoline Synthesis

| Catalyst | Reactants | Product Type | Key Features |

| CuCl | Ammonium Salts, Anthranils | 2,3-Diaroylquinolines | [4+1+1] annulation, Aerobic oxidation |

| Cu(0) / AgOTf | Sulfoxonium Ylides, Anthranils | 8-Acylquinolines | [3+2+1] annulation, Dioxygen as oxidant |

| Copper Catalyst | Enaminones, 2-Halobenzaldehydes | Quinoline Derivatives | Domino reaction |

| Copper Catalyst | Diaryliodonium Salts, Alkynyl Sulfides, Nitriles | Quinoline-4-thiols | Three-component cascade cyclization |

Cobalt-Catalyzed Cyclizations

Cobalt, being an earth-abundant and less toxic metal, offers a sustainable alternative to precious metal catalysts. Cobalt-catalyzed reactions have been successfully applied to the synthesis of quinolines and related N-heterocycles.

A ligand-free cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones provides a convenient and efficient one-pot synthesis of quinolines in good to excellent yields. organic-chemistry.orgnih.gov This environmentally benign approach operates under mild conditions and is catalyzed by the readily available Co(OAc)₂·4H₂O. organic-chemistry.orgnih.gov The reaction demonstrates broad substrate scope and has the potential for industrial applications. organic-chemistry.org The same catalytic system is also effective for the synthesis of quinazolines from 2-aminobenzyl alcohols and nitriles. nih.gov

Table 5: Cobalt-Catalyzed Dehydrogenative Cyclization for Quinoline Synthesis

| Catalyst | Reactants | Product | Yield |

| Co(OAc)₂·4H₂O | 2-Aminoaryl Alcohols, Ketones | Substituted Quinolines | Up to 97% |

Iron(III) Catalysis

Iron catalysis represents a highly attractive and green approach to quinoline synthesis due to the low cost, low toxicity, and high natural abundance of iron.

An iron(III)-catalyzed three-component coupling reaction of aldehydes, amines, and styrenes has been developed for the synthesis of 2,4-disubstituted quinolines. chemistryviews.org This method utilizes the inexpensive FeCl₃ as the catalyst and oxygen as the oxidant, producing no hazardous byproducts. chemistryviews.org Mechanistic studies suggest the reaction may proceed via an electrophilic aromatic substitution-type cyclization. chemistryviews.org

Furthermore, an iron(III) chloride–phenanthroline complex has been used to catalyze the visible-light-driven hydroxyalkylation of quinoline with various alkyl carboxylic acids. mdpi.comresearchgate.net This photocatalytic method provides a cleaner alternative to conventional heating and minimizes the use of harmful substances. mdpi.com

Table 6: Iron-Catalyzed Reactions for Quinoline Synthesis and Functionalization

| Catalyst | Reactants | Product Type | Key Features |

| FeCl₃ | Aldehydes, Amines, Styrenes | 2,4-Disubstituted Quinolines | Three-component coupling, Oxygen as oxidant |

| Fe(phen)Cl₃·H₂O | Quinoline, Alkyl Carboxylic Acids | 4-Substituted Hydroxyalkyl Quinolines | Visible-light-driven, Photocatalysis |

Manganese-Catalyzed Photoinitiated Reactions

Visible-light-driven catalysis offers a mild and often more selective alternative to traditional thermal reactions for the synthesis of polyaromatic N-heterocycles like quinolines. A notable advancement in this area is the use of manganese photocatalysts to synthesize quinolines and naphthyridines from ortho-aminobenzyl alcohols and ketones under ambient, aerobic conditions. acs.orgntu.edu.sg

One effective photocatalyst is [Mn(L1H)(CO)3Br], where L1H is 7-hydroxy-2-methyl-1,8-naphthyridine-N-oxide. This manganese(I) complex facilitates the synthesis of a broad range of quinoline derivatives with tolerance for various functional groups. acs.orgntu.edu.sg The reaction is typically carried out in toluene (B28343) at room temperature, irradiated with a 50 W blue LED light for 48–72 hours under an air atmosphere. acs.org

The proposed catalytic cycle involves several key steps:

Initial condensation of the amino group of the ortho-aminobenzyl alcohol with the ketone.

Aerobic oxidation of the resulting benzyl (B1604629) alcohol to the corresponding benzaldehyde, a step catalyzed by the photoinitiated manganese complex in the presence of visible light.

A final potassium hydroxide (KOH)-promoted condensation and cyclization to yield the quinoline product. acs.orgntu.edu.sg

This method highlights a sustainable approach, utilizing ambient air as the oxidant and operating under mild conditions. ntu.edu.sg Control experiments have demonstrated that a minimum duration of light exposure is necessary to form the active catalytic intermediate, after which the reaction can proceed even in the dark. ntu.edu.sg

Acid/Base Catalysis

Acid and base catalysis are foundational strategies in the synthesis of quinolines, employed in several classic name reactions to facilitate the necessary condensation and cyclization steps. mdpi.com

Superacidic Conditions in Quinoline Construction

Superacids, such as triflic acid (CF3SO3H), provide a powerful medium for promoting challenging cyclization reactions. A method for synthesizing quinoline derivatives involves the reaction of vinylogous imines (prepared from anilines and cinnamaldehydes) in a superacidic medium. chemrxiv.org While weaker acids like trifluoroacetic acid or methanesulfonic acid are ineffective, and sulfuric acid provides only trace amounts of product, triflic acid can produce high yields. For example, the reaction can yield 95% of the desired quinoline product when using 34 equivalents of triflic acid at 80°C. chemrxiv.org

The proposed mechanism suggests that the vinylogous imine substrate undergoes double protonation in the superacid, generating a dicationic, superelectrophilic intermediate. This highly reactive species then cyclizes. The final aromatization to the quinoline ring is thought to occur through a superacid-promoted protolytic elimination of a substituent, such as a benzene (B151609) group. chemrxiv.org This methodology offers a convenient route to the quinoline ring system from readily available precursors, with the added benefit that the Brønsted acid can be recycled. chemrxiv.org

Role of Lewis and Brønsted Acids

Both Lewis and Brønsted acids are widely used to catalyze quinoline syntheses, most notably in the Doebner-von Miller and Friedländer reactions.

In the Doebner-von Miller reaction , an aniline reacts with an α,β-unsaturated carbonyl compound to form a quinoline. This reaction is effectively catalyzed by both Lewis acids, such as tin tetrachloride and scandium(III) triflate, and Brønsted acids like p-toluenesulfonic acid and perchloric acid. nih.gov The acid catalyst facilitates the initial conjugate addition of the aniline to the unsaturated carbonyl compound and the subsequent electrophilic cyclization and dehydration steps that lead to the aromatic quinoline ring. nih.gov

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. acs.org This reaction can be promoted by either acid or base catalysts. mdpi.com A range of acid catalysts, including toluenesulfonic acid, iodine, and various Lewis acids, have been shown to be effective. acs.org The acid's role is to activate the carbonyl groups, facilitating the initial aldol-type condensation and the subsequent cyclodehydration to form the final quinoline product. acs.orgmdpi.com

Base-Promoted Cyclization Reactions

Base-promoted reactions are another cornerstone of quinoline synthesis, with the Camps cyclization being a prime example.

The Camps quinoline synthesis (or Camps cyclization) is a chemical reaction where an o-acylaminoacetophenone is converted into hydroxyquinolines using a base, such as hydroxide ion. acs.orgresearchgate.net The reaction typically produces a mixture of two isomeric hydroxyquinolines. The mechanism involves the deprotonation of a methylene group by the base, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the other carbonyl group, leading to the formation of a six-membered heterocyclic ring. Subsequent dehydration and tautomerization yield the final hydroxyquinoline product. The relative amounts of the two possible isomers depend on the specific reaction conditions and the structure of the starting material. acs.org

The Friedländer synthesis can also be conducted under basic conditions. mdpi.com In this context, the base (e.g., sodium hydroxide) promotes the initial condensation between the 2-aminobenzaldehyde (B1207257) (or ketone) and the α-methylene ketone, followed by the cyclodehydration step. mdpi.com

Nanocatalyst-Mediated Synthesis of Quinoline Derivatives

In recent years, the focus on developing environmentally friendly and efficient synthetic methods has led to the exploration of nanocatalysts. ntu.edu.sg Nanocatalysts offer significant advantages over traditional homogeneous and heterogeneous catalysts, including high surface area, enhanced activity, and greater potential for recovery and reuse, which addresses issues like costly catalyst use and byproduct formation. ntu.edu.sgacs.org

Heterogeneous Nanocatalysts (e.g., Montmorillonite K-10, Zeolite, Sulfated Zirconia, TiO2)

A variety of solid, heterogeneous nanocatalysts have proven effective in synthesizing quinoline derivatives, often under milder and more sustainable conditions.

Montmorillonite K-10 , a type of clay, is an effective and reusable solid acid catalyst for producing quinoline derivatives. It has been successfully used in one-pot, four-component reactions involving an aromatic aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate (B1210297) to synthesize polyhydroquinolines. The advantages of this method include high yields, short reaction times, and a simple workup procedure where the catalyst can be easily filtered off and reused multiple times without significant loss of activity. Ag(I)-exchanged Montmorillonite K10 has also been employed to catalyze the Döebner-von Miller synthesis of quinolines under solvent-free conditions, accommodating both aromatic and aliphatic α,β-unsaturated aldehydes and demonstrating excellent reusability.

Zeolites are another important class of heterogeneous catalysts used in quinoline synthesis. Their well-defined microporous structures and tunable acidity (both Brønsted and Lewis acid sites) make them efficient promoters for reactions like the Friedländer synthesis. For instance, zeolites such as H-BEA and H-FAU have been shown to effectively catalyze the condensation of 2-aminoaryl ketones with ethyl acetoacetate. The total yield of quinolines has been found to be positively related to the relative content of Lewis acid sites in zeolite-based catalysts.

Titanium Dioxide (TiO2) nanoparticles have emerged as a potent, nontoxic, and reusable catalyst for organic transformations, including quinoline synthesis. Commercial TiO2 (P25) nanoparticles can catalyze the dehydrogenative Friedländer quinoline synthesis, reacting 2-aminobenzyl alcohol with ketones. This approach is advantageous as it uses more stable starting materials than the traditional 2-aminobenzaldehydes and proceeds with high yields. The mechanism involves a "borrowing hydrogen" or "hydrogen auto-transfer" strategy, offering a greener alternative to methods requiring expensive or toxic reagents.

Table 1: Summary of Catalytic Methods for Quinoline Synthesis

| Catalytic System | Reaction Type | Key Features | Typical Reactants |

|---|---|---|---|

| Manganese Photocatalysis | Photoinitiated Reaction | Uses visible light; ambient, aerobic conditions. acs.orgntu.edu.sg | 2-Aminobenzyl alcohols, ketones. acs.org |

| Superacid Catalysis | Acid-Catalyzed Cyclization | Employs superacids like triflic acid; forms superelectrophilic intermediates. chemrxiv.org | Vinylogous imines (from anilines and cinnamaldehydes). chemrxiv.org |

| Lewis/Brønsted Acids | Friedländer, Doebner-von Miller | Utilizes common acids (p-TsOH, SnCl4) to activate carbonyls. nih.govacs.org | 2-Aminoaryl ketones, α,β-unsaturated carbonyls, anilines. nih.govacs.org |

| Base Catalysis | Camps Cyclization | Base-promoted intramolecular condensation. acs.org | o-Acylaminoacetophenones. acs.org |

| Montmorillonite K-10 | Heterogeneous Nanocatalysis | Reusable solid acid clay; mild, solvent-free options. | Anilines, α,β-unsaturated aldehydes, multicomponent reactants. |

| Zeolites | Heterogeneous Nanocatalysis | Shape-selective; tunable Lewis/Brønsted acidity. | 2-Aminoaryl ketones, ethyl acetoacetate. |

| TiO2 Nanoparticles | Heterogeneous Nanocatalysis | Dehydrogenative coupling via "borrowing hydrogen" mechanism. | 2-Aminobenzyl alcohols, ketones. |

Magnetic Nanoparticles in Catalytic Protocols

The use of magnetic nanoparticles (MNPs) as catalysts represents a significant advancement in the synthesis of quinoline-4-carboxylic acids. nih.gov These nanocatalysts offer high surface area, stability, and, most importantly, can be easily separated from the reaction mixture using an external magnet, allowing for their recovery and reuse. acs.orgacs.org This recyclability is a key principle of green chemistry, reducing catalyst waste and cost.

A novel ionically tagged magnetic nanoparticle catalyst, Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride, has been designed and successfully applied in the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives. bohrium.comnih.gov In a one-pot, three-component reaction, various aryl aldehydes, pyruvic acid, and an amine (like 1-naphthylamine) were condensed under solvent-free conditions. acs.orgresearchgate.net This method proved to be highly efficient, affording the desired products in high yields (84-93%) within short reaction times (12-30 minutes). researchgate.net

The catalyst's structure was thoroughly characterized using techniques such as Fourier transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and vibrating sample magnetometer (VSM). acs.orgnih.gov The VSM analysis confirmed the magnetic properties of the catalyst, which decreased slightly with the addition of each coating layer but remained sufficient for magnetic separation. acs.org The catalyst demonstrated good reusability, maintaining its catalytic activity for several cycles. bohrium.com

Table 1: Synthesis of 2-Aryl-quinoline-4-carboxylic Acids using Fe3O4@SiO2@(CH2)3–urea–thiazole Sulfonic Acid Chloride Catalyst researchgate.netacs.org

| Entry | Aryl Aldehyde | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 30 | 90 |

| 2 | 4-Methylbenzaldehyde | 12 | 93 |

| 3 | 4-Chlorobenzaldehyde | 15 | 92 |

| 4 | 4-Nitrobenzaldehyde | 12 | 91 |

| 5 | 2-Chlorobenzaldehyde | 20 | 88 |

| 6 | 3-Nitrobenzaldehyde | 15 | 89 |

| 7 | 4-Methoxybenzaldehyde | 25 | 84 |

Reaction conditions: Aryl aldehyde (1 mmol), pyruvic acid (1 mmol), amine (1 mmol), catalyst (10 mg), 80 °C, solvent-free.

Carbon Aerogels as Metal-Free Nanocatalysts

In the pursuit of sustainable chemistry, metal-free catalysts have gained significant attention. Carbon aerogels have emerged as promising candidates for catalyzing organic transformations, including the synthesis of quinolines via the Friedländer reaction. researchgate.netuned.es These materials are advantageous due to their purity, controllable porosity, and versatile surface chemistry. uned.es

A study demonstrated the efficacy of carbon aerogels as catalysts for the reaction between 2-amino-5-chlorobenzaldehyde (B1272629) and ethyl acetoacetate to produce a substituted quinoline. researchgate.net The reaction was performed under solvent-free conditions and microwave irradiation, which significantly reduced the reaction time to just 5 minutes, yielding the product in moderate amounts (66%). researchgate.net

The catalytic activity of the carbon aerogels was found to be highly dependent on their surface chemistry and porous structure. researchgate.net Specifically, the presence of acidic oxygenated functional groups, such as carboxylic acid groups (-COOH), on the carbon surface was crucial for the catalytic performance. researchgate.net Theoretical studies suggested that these acidic sites play a key role in each step of the reaction mechanism, which involves an aldol condensation, subsequent heterocyclization, and finally, dehydration. researchgate.net The π-π stacking interactions between the carbon support and the reactants also contribute to the catalytic efficiency. researchgate.net

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact. ijpsjournal.comnih.gov These principles focus on aspects such as waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency. researchgate.net Methodologies like solvent-free reactions, microwave-assisted synthesis, and the use of aqueous media with recyclable catalysts are prime examples of green chemistry in action.

Solvent-Free Reaction Conditions

Conducting reactions without a solvent, or under "neat" conditions, is a cornerstone of green synthesis. researchgate.net This approach eliminates solvent-related waste, reduces environmental pollution, and can often lead to shorter reaction times and higher yields. researchgate.net

The synthesis of 2-aryl-quinoline-4-carboxylic acids using magnetic nanoparticle catalysts is an excellent example of a solvent-free protocol. acs.orgresearchgate.net By heating the neat mixture of reactants at 80 °C, the desired products were obtained efficiently. nih.gov Similarly, the Friedländer annulation for preparing quinolines has been successfully carried out using a reusable solid catalyst (silica-propylsulfonic acid) under solvent-free conditions. researchgate.net Another instance involves the use of tin(II) chloride dihydrate as a catalyst for the one-pot synthesis of polysubstituted quinolines from o-nitrobenzaldehyde and enolizable ketones at room temperature, which proceeds smoothly in the absence of a solvent. researchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has become a popular energy-efficient tool in organic synthesis, aligning with green chemistry principles. nih.govbenthamdirect.com It offers advantages such as rapid and uniform heating, which often leads to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.netrsc.org

The synthesis of quinoline-4-carboxylic acid derivatives has been significantly accelerated using microwave activation. For instance, the reaction of N-arylbenzaldimines with 2-methoxy acrylates in the presence of an Indium(III) chloride catalyst under microwave irradiation yielded the desired products in up to 57% yield within just 3 minutes. nih.gov The Pfitzinger reaction, a classical method for synthesizing quinoline-4-carboxylic acids from isatins, has also been adapted to microwave conditions. nih.govresearchgate.net Reacting isatin with sodium pyruvate (B1213749) in an aqueous sodium hydroxide solution under microwave irradiation, followed by a brief period of microwave heating at a higher temperature, allows for the efficient synthesis and selective decarboxylation to yield quinoline-4-carboxylic acids. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Quinoline Derivative researchgate.netrsc.org

| Method | Catalyst | Solvent | Time | Yield (%) |

| Conventional Heating | Fe3O4-TDSN-Bi(III) | - | Several hours | 40 |

| Microwave Irradiation | Fe3O4-TDSN-Bi(III) | - | 10 min | 97 |

| Conventional Heating | Carbon Aerogel | - | 240 min | 90 |

| Microwave Irradiation | Carbon Aerogel | - | 5 min | 66 |

Aqueous Media and Recyclable Catalysts

Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net Performing organic reactions in aqueous media is a key goal of green chemistry. researchgate.net The development of water-tolerant and recyclable catalysts is crucial for the success of such processes.

The Skraup synthesis of quinolines has been successfully performed using a tungstic acid functionalized mesoporous KIT-6 catalyst in water. researchgate.net This method yielded the target quinoline in 89% yield at 200 °C, and the catalyst could be recycled up to five times without a significant loss in its activity. researchgate.net Another example is the synthesis of pyrimido[4,5-b]quinolones using Fe3O4 nanoparticle-cell composite as a catalyst in water under reflux conditions, achieving high yields of 88-96%. nih.gov This catalyst was also recoverable and reusable for five cycles. nih.gov

The use of biodegradable and less toxic ionic liquids, such as [C8dabco]Br, has also been explored for the synthesis of quinoxaline (B1680401) derivatives (structurally related to quinolines) in aqueous media. researchgate.net This approach offers high yields, simple product isolation, and the potential for catalyst recycling, highlighting the synergy between using green solvents and recyclable catalysts. researchgate.net

Esterification and Derivatization of Quinoline-4-carboxylic Acids

Quinoline-4-carboxylic acids serve as versatile intermediates that can be converted into various derivatives, most commonly esters and amides. researchgate.net Esterification is a fundamental reaction in organic synthesis, often used to modify the properties of a parent molecule.

An improved Pfitzinger reaction has been developed for the direct synthesis of quinoline-4-carboxylic esters. thieme-connect.com This one-step process involves the reaction of isatins with N,N-dimethylenaminones in an alcohol solvent, mediated by trimethylsilyl (B98337) chloride (TMSCl). This method avoids the traditional two-step process of forming the carboxylic acid followed by a separate esterification step. For example, reacting isatin with an N,N-dimethylenaminone in ethanol can directly produce the corresponding ethyl quinoline-4-carboxylate in good yields (65-82%). thieme-connect.com

Furthermore, quinoline-4-carboxylic acids can be esterified using standard acid-catalyzed procedures. For instance, novel quinoline-4-carboxylate derivatives have been synthesized by reacting quinoline-4-carboxylic acid with various alcohols under reflux conditions in the presence of sulfuric acid as a catalyst. researchgate.net This two-step process first yields the ester, which can then be further derivatized, for example, by reacting with propargyl bromide to introduce additional functional groups. researchgate.net

Direct Esterification Methods (e.g., with alcohols and acid catalysts)

The most common and direct route to synthesizing this compound is through the esterification of 2-ethylquinoline-4-carboxylic acid. This transformation is typically achieved via the Fischer-Speier esterification, a classic method that involves reacting the carboxylic acid with an alcohol—in this case, methanol (B129727)—in the presence of a strong acid catalyst.

The reaction is an equilibrium process where the carboxylic acid is treated with an excess of the alcohol to drive the reaction toward the formation of the ester and water. researchgate.net Concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH) are frequently employed as catalysts. researchgate.net The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this activated carbon. A series of proton transfer steps follows, leading to the elimination of a water molecule and, after deprotonation, the formation of the final ester product. researchgate.netchemicalbook.com

To ensure a high yield, the equilibrium must be shifted to the product side. This is typically accomplished by using the alcohol as the solvent, thereby providing a large excess, or by removing the water as it is formed during the reaction. researchgate.net A similar procedure has been documented for the synthesis of the analogous compound, methyl 2-methylquinoline-4-carboxylate, highlighting the applicability of this method to substituted quinoline-4-carboxylic acids. nih.gov

| Parameter | Description | Common Examples |

|---|---|---|

| Substrate | The starting carboxylic acid. | 2-Ethylquinoline-4-carboxylic acid |

| Reagent | The alcohol used for ester formation. | Methanol, Ethanol |

| Catalyst | Strong acid to protonate the carbonyl. | H₂SO₄, TsOH, HCl |

| Conditions | Reaction temperature and time. | Heating under reflux |

| Driving Equilibrium | Methods to maximize product yield. | Use of excess alcohol, removal of water |

Transformations of Quinoline-4-carboxylate Esters (e.g., hydrazide formation)

Once synthesized, quinoline-4-carboxylate esters, such as this compound, serve as versatile intermediates for further chemical transformations. A key reaction is their conversion to quinoline-4-carbohydrazides. These hydrazide derivatives are important precursors for the synthesis of various heterocyclic compounds with potential biological activities.

The formation of the hydrazide is typically achieved by reacting the quinoline-4-carboxylate ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). The reaction, known as hydrazinolysis, involves the nucleophilic acyl substitution of the alkoxy group (-OCH₃ for a methyl ester) by the hydrazine nucleophile. This process is generally carried out by heating the ester with hydrazine hydrate in a suitable solvent, such as methanol or ethanol. acs.orgnih.gov

For instance, the synthesis of 2-methyl-quinoline-4-carboxylic acid hydrazide was accomplished by refluxing a solution of the corresponding ester with hydrazine hydrate in methanol overnight. acs.org Similarly, 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) was prepared by treating the ethyl ester precursor with hydrazine hydrate in boiling ethanol. nih.gov This transformation is highly efficient and provides a direct route to the carbohydrazide (B1668358) functional group, which can then undergo further reactions, such as cyclocondensation with dicarbonyl compounds to form pyrazole (B372694) derivatives.

| Starting Ester | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| Methyl 2-methylquinoline-4-carboxylate | Hydrazine hydrate | Methanol | Reflux | 2-Methylquinoline-4-carboxylic acid hydrazide acs.org |

| Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate | Hydrazine hydrate | Ethanol | Boiling | 2-(4-Bromophenyl)quinoline-4-carbohydrazide nih.gov |

Functional Group Modifications on the Quinoline Ring

Beyond transformations of the ester group, the quinoline scaffold of this compound can itself be modified to create a diverse range of analogues. These modifications allow for the fine-tuning of the molecule's properties. The precise and selective introduction of various functional groups can significantly expand the chemical space and enhance the pharmacological profile of quinoline derivatives.

Modern synthetic strategies, such as C-H bond functionalization, have emerged as powerful tools for directly modifying the quinoline ring. This approach avoids the need for pre-functionalized starting materials and offers novel pathways for the efficient synthesis of complex quinoline-based compounds.

A specific example of functional group modification involves the transformation of substituents already present on the ring. For instance, research has shown that the 2-methyl group of a diethyl 2-methylquinoline-3,4-dicarboxylate can be converted into a styryl moiety. This is achieved through a direct olefination reaction with aromatic aldehydes, demonstrating that significant structural changes can be made to the quinoline core while the carboxylate groups remain intact.

| Modification Type | Description | Potential Outcome |

|---|---|---|

| C-H Functionalization | Directly converts a C-H bond on the ring to a C-C or C-Heteroatom bond. | Introduction of new alkyl, aryl, or functional groups. |

| Side-Chain Reaction | Chemical transformation of an existing substituent on the ring. | Conversion of a methyl group to a styryl group. |

| N-Oxidation | Oxidation of the quinoline ring nitrogen. | Formation of a quinoline N-oxide, altering electronic properties. |

Mechanistic Investigations of Quinoline 4 Carboxylate Synthesis and Transformations

Elucidation of Reaction Pathways and Intermediates

The formation of the quinoline (B57606) ring system in quinoline-4-carboxylates can be achieved through various reaction pathways, each involving unique intermediates and mechanistic steps. These pathways range from classical condensation reactions to modern transition-metal-catalyzed and photocatalytic methods.

Oxidative annulation has emerged as a powerful strategy for quinoline synthesis, often proceeding under mild conditions with high atom economy. sciprofiles.com These reactions typically involve the formation of new carbon-carbon and carbon-nitrogen bonds through an oxidative process, where a dehydrogenation step leads to the aromatic quinoline core. Recent advancements have highlighted the use of various catalysts and oxidants to facilitate these transformations. sciprofiles.com For instance, visible light-induced aerobic oxidative dehydrogenation coupling has been successfully employed to produce substituted quinoline derivatives from glycine (B1666218) esters and olefins. mdpi.com

Transition-metal-catalyzed C–H bond activation has revolutionized the synthesis of complex organic molecules, including quinoline derivatives. nih.govrsc.orgacs.org This approach allows for the direct functionalization of otherwise inert C–H bonds, offering a more efficient and environmentally benign alternative to traditional methods that often require pre-functionalized substrates. youtube.com

In the context of quinoline-4-carboxylate (B1235159) synthesis, rhodium-catalyzed ortho-C–H bond activation has been shown to be an effective strategy for creating the quinoline scaffold through cascade C–H activation and heteroannulation reactions. mdpi.com The mechanism generally involves the coordination of a transition metal to a directing group on the substrate, followed by oxidative addition into a C–H bond to form a metallacyclic intermediate. Subsequent insertion of a coupling partner and reductive elimination furnishes the functionalized product. acs.org For example, the C8 position of quinoline N-oxides can be selectively functionalized through the formation of a 5-membered metallacycle with metals like rhodium, iridium, or palladium. acs.org

Table 1: Examples of Transition Metal-Catalyzed C–H Activation in Quinoline Synthesis

| Catalyst System | Substrates | Product Type | Mechanistic Feature |

|---|---|---|---|

| Rhodium catalyst | N-aryl imines and alkynes | Quinoline carboxylates | Ortho-C–H bond activation and annulation mdpi.com |

| Copper(I) or (II) | N-(2-alkenylaryl) enamines | 2-Trifluoromethylquinolines | Intramolecular oxidative cyclization mdpi.com |

Dehydration is a critical step in many classical quinoline syntheses, particularly in condensation reactions like the Doebner and Friedländer syntheses. These processes typically involve the formation of a C-N or C-C bond, followed by the elimination of a water molecule to drive the reaction towards the formation of the heterocyclic ring.

In the Doebner reaction, for instance, an intermediate formed from the reaction of pyruvic acid and an imine undergoes dehydration to form a dihydroquinoline. nih.gov Similarly, in the Friedländer synthesis, an aldol (B89426) adduct intermediate loses water in an elimination reaction to form an unsaturated carbonyl compound, which then undergoes another dehydration step during imine formation to yield the quinoline ring. wikipedia.org The efficiency of these dehydration steps is often enhanced by acidic or basic catalysts, which facilitate the protonation or deprotonation of hydroxyl groups, making them better leaving groups.

Photocatalysis has recently gained prominence as a green and efficient method for organic synthesis. dechema.de In the synthesis of quinolines, photocatalytic cyclization offers a mild alternative to traditional thermal methods, often proceeding at room temperature under visible light irradiation. mdpi.comresearchgate.net These reactions typically involve the generation of a reactive intermediate, such as a radical ion, upon excitation of a photocatalyst. This intermediate then initiates a cascade of reactions leading to the formation of the quinoline ring.

One proposed mechanism involves the visible light-induced aerobic oxidative dehydrogenation coupling/aromatization cascade reaction between glycine esters and olefins to produce a variety of substituted quinoline derivatives. mdpi.com In other systems, an iridium photocatalyst can be used for the synthesis of quinoline derivatives from 2-vinylanilines and conjugated aldehydes under oxidant-free conditions. researchgate.net The photocatalyst absorbs light and promotes an electron transfer, initiating the cyclization and subsequent aromatization to the quinoline product.

Friedländer Synthesis:

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group. organic-chemistry.org Two primary mechanistic pathways are proposed for this reaction. wikipedia.org

Pathway 1 (Aldol-first): The reaction begins with an aldol condensation between the 2-amino substituted carbonyl compound and the second carbonyl compound to form an aldol adduct. This intermediate then undergoes dehydration to yield an unsaturated carbonyl compound, which subsequently forms an imine that cyclizes and aromatizes to the quinoline product. wikipedia.orgcdnsciencepub.com

Pathway 2 (Schiff base-first): Alternatively, the initial step can be the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the final quinoline derivative. wikipedia.org

The reaction can be catalyzed by acids or bases, which facilitate the condensation and dehydration steps. organic-chemistry.org

Doebner Reaction:

The Doebner reaction is a three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid to produce a quinoline-4-carboxylic acid. wikipedia.org The mechanism of this reaction is not definitively established, but two plausible pathways are considered. wikipedia.org

Pathway 1 (Aldol-first): This pathway commences with an aldol condensation between the enol form of pyruvic acid and the aldehyde, forming a β,γ-unsaturated α-ketocarboxylic acid. This is followed by a Michael addition of the aniline. Subsequent cyclization onto the benzene (B151609) ring and dehydration yields the quinoline-4-carboxylic acid. wikipedia.org

Pathway 2 (Schiff base-first): In this alternative mechanism, the aniline and aldehyde first react to form a Schiff base (imine). The enol of pyruvic acid then adds to the imine, leading to an intermediate that cyclizes and aromatizes to the final product. wikipedia.orgyoutube.com

Recent studies on a Doebner hydrogen-transfer reaction have provided evidence for the involvement of an imine intermediate and the subsequent oxidation of a dihydroquinoline intermediate via hydrogen transfer to another imine molecule. nih.govacs.org

Regioselectivity and Stereoselectivity in Quinoline Formation

The regioselectivity of quinoline synthesis is a critical aspect, as it determines the substitution pattern on the final quinoline ring. This is particularly important in reactions like the Friedländer synthesis, where unsymmetrical ketones can potentially lead to the formation of isomeric products.

In the Friedländer reaction, the regioselectivity is influenced by the reaction conditions and the nature of the substrates. researchgate.net For instance, the use of a phosphonate (B1237965) activating group at one of the α-carbons of a ketone has been shown to achieve perfect control of regioselectivity, leading to a single regioisomer. acs.org The reaction proceeds through a trans Horner-Emmons intermediate, and methanol (B129727) is believed to be involved in a crucial cis-trans isomerization step. acs.org The use of ionic liquids, such as 1-butylimidazolium tetrafluoroborate, has also been reported to promote regiospecific Friedländer annulation. acs.org

Stereoselectivity in quinoline-4-carboxylate synthesis is less commonly a focal point, as the core quinoline structure is aromatic and thus planar. However, stereoselectivity can become a significant consideration when chiral centers are present in the starting materials or are formed in the substituents during the synthesis. For example, in photocatalytic cyclizations involving the formation of tetrahydroquinoline intermediates, the diastereoselectivity of the cyclization step can be controlled to yield specific stereoisomers. researchgate.net

Factors Influencing Ring Closure and Substitution Patterns

The synthesis of quinoline-4-carboxylates is a nuanced process where the efficiency of the ring closure and the final substitution pattern on the quinoline core are dictated by a combination of electronic, steric, and reaction-condition-based factors. numberanalytics.com The structure of the precursors, particularly the aniline and carbonyl components, plays a pivotal role in determining the reaction's feasibility and outcome. numberanalytics.com

Electronic Effects: The electronic nature of substituents on the aniline ring significantly influences reactivity. Historically, anilines bearing electron-withdrawing groups have demonstrated low reactivity and resulted in poor yields in conventional quinoline syntheses like the Doebner reaction. acs.orgnih.gov However, modified protocols have been developed that are less affected by these electronic effects, allowing for the successful synthesis of quinoline-4-carboxylic acids from both electron-deficient and electron-rich anilines. nih.gov For instance, a developed Doebner hydrogen-transfer reaction works well with electron-deficient anilines, which are known to produce low yields under traditional conditions. acs.org

Steric Effects: Steric hindrance is a critical factor, particularly concerning the position of substituents on the aniline reactant. nih.gov Research has confirmed that anilines with substituents in the meta and para positions are generally better reactants than those with ortho substituents. acs.orgnih.gov This suggests that steric crowding near the reaction center can impede the necessary bond formations for cyclization. The reactivity of the aldehyde component, in contrast, appears to be less affected by electronic and steric factors. nih.gov

Reaction Conditions: General reaction parameters such as temperature and pressure can also influence the efficiency of the ring closure. numberanalytics.com Higher temperatures typically accelerate reaction rates, but they can also promote the formation of side products or cause decomposition of the starting materials. numberanalytics.com Elevated pressure may favor ring closure by mitigating the entropic penalty associated with bimolecular reactions. numberanalytics.com

Control over Isomeric Product Distribution

Achieving control over the distribution of isomeric products is a key challenge in quinoline synthesis, especially when using substituted precursors that can lead to multiple constitutional isomers. When meta-substituted anilines are used in reactions, the formation of two different isomeric quinoline derivatives is possible, as the substituent can end up in either the 5- or 7-position of the final quinoline ring. scispace.com

The regiochemistry of the reaction can sometimes be directed by choosing between kinetic and thermodynamic control. youtube.com Reactions carried out at lower temperatures may favor the kinetically controlled product (the one that is formed fastest), while higher temperatures can allow the system to reach equilibrium and form the more stable, thermodynamically controlled product. youtube.com

In some specific synthetic routes, such as the Skraup-Doebner-Von Miller synthesis, a reversal of the typical regiochemistry has been observed under certain conditions. researchgate.net For example, condensing anilines with γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid has been shown to proceed through a 1,2-addition mechanism, leading to a different isomeric product than what would be expected from the more common 1,4-addition pathway. researchgate.netresearchgate.net The careful selection of reactants and reaction conditions is therefore crucial for directing the synthesis toward a specific, desired isomer.

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

Catalysts and additives are fundamental to modern synthetic strategies for quinoline-4-carboxylates, offering improved yields, shorter reaction times, and enhanced selectivity compared to traditional methods that often require harsh conditions. researchgate.net A wide array of catalysts, including Lewis acids, Brønsted acids, and various metal-based systems, have been employed to facilitate these transformations. acs.orgnih.gov

For example, trimethylchlorosilane has been used as an effective catalyst, producing high yields (up to 82%) in one-pot syntheses at 80°C. researchgate.net Similarly, indium(III) chloride (InCl₃) has been identified as a crucial parameter when used in conjunction with microwave activation for the rapid synthesis of quinoline-4-carboxylic acid derivatives. nih.gov In the Doebner reaction, acid catalysts are essential, with boron trifluoride etherates (BF₃·THF and BF₃·Et₂O) proving to be particularly effective. acs.orgnih.gov The optimization of catalyst loading is also important; studies have shown that BF₃·THF maintains high activity even when the amount is reduced to 0.5 equivalents. acs.org

The use of nanocatalysts is an emerging area in green chemistry, offering advantages such as high efficiency, reusability, and often milder reaction conditions. acs.org These catalysts can be recovered and reused for multiple cycles without a significant loss of activity. acs.org

| Catalyst/Additive | Reactants | Conditions | Yield | Reference |

| BF₃·THF | 6-(trifluoromethoxy)aniline, benzaldehyde, pyruvic acid | MeCN, 65°C | 71% | acs.org |

| BF₃·Et₂O | 6-(trifluoromethoxy)aniline, benzaldehyde, pyruvic acid | MeCN, 65°C | 70% | acs.org |

| p-TsOH·H₂O | 6-(trifluoromethoxy)aniline, benzaldehyde, pyruvic acid | MeCN, 65°C | 25% | acs.org |

| TfOH | 6-(trifluoromethoxy)aniline, benzaldehyde, pyruvic acid | MeCN, 65°C | 15% | acs.org |

| InCl₃ | N-arylbenzaldimines, 2-methoxy acrylates | MeCN, Microwave | up to 57% | nih.gov |

| Trimethylchlorosilane | Isatin (B1672199), 1,3-dicarbonyl compounds, alcohols | 80°C | up to 82% | researchgate.net |

Catalytic Cycles in Metal-Mediated Syntheses

Metal-mediated syntheses provide powerful and often highly regioselective routes to quinoline derivatives. The catalytic cycle typically involves the activation of C-H bonds, coordination of reactants to the metal center, cyclization, and regeneration of the active catalyst. mdpi.com

Rhodium-Catalyzed Synthesis: A rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters demonstrates a common pathway. mdpi.com In this system, the rhodium catalyst serves a dual function. It first facilitates the ortho-C–H bond activation of the aniline. This is followed by coordination and insertion of the alkyne, leading to a rhodacycle intermediate. Subsequent reductive elimination and aromatization yield the quinoline carboxylate product, regenerating the active rhodium catalyst for the next cycle. mdpi.com Copper(II) species are often used as a terminal oxidant in these reactions to maintain the catalyst's active oxidation state. mdpi.com

Iron-Catalyzed Transformations: Iron, as an earth-abundant and less toxic metal, is an attractive alternative for catalysis. mdpi.com In a visible-light-driven decarboxylation reaction, an Fe(II)/Fe(III) catalytic cycle can be employed. The cycle may begin with the oxidation of Fe(II) to Fe(III) by an oxidant like KIO₃. The Fe(III) species then facilitates a decarboxylation event, leading to the formation of a radical intermediate. This radical can then participate in further reactions, such as hydrogen abstraction and oxidation, ultimately leading to the functionalized quinoline product. The cycle is completed when the iron species is returned to its initial Fe(II) state to begin the process anew. mdpi.com

Influence of Solvent Polarity and Reaction Parameters

The choice of solvent and the fine-tuning of reaction parameters like temperature are critical for optimizing the efficiency and selectivity of quinoline-4-carboxylate synthesis. numberanalytics.com The solvent can influence the reaction by affecting the stability of intermediates and transition states. numberanalytics.com

A systematic screening of solvents in the BF₃·THF-catalyzed Doebner reaction revealed that acetonitrile (B52724) (MeCN) was the optimal choice, providing significantly better yields than ethanol (B145695), toluene (B28343), dichloroethane (DCE), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). acs.orgnih.gov While tetrahydrofuran (B95107) (THF) gave a comparable yield to MeCN, acetonitrile was preferred due to the ease of post-reaction workup. acs.orgnih.gov This highlights how solvent properties can directly impact product formation and practicality. In other systems, water has been shown to be a favorable solvent, aligning with the principles of green chemistry. rsc.org

Temperature is another crucial parameter. In the aforementioned Doebner reaction, it was determined that the reaction had to be conducted at a temperature of at least 65°C to achieve a good yield, indicating a significant energy barrier for one or more steps in the reaction mechanism. acs.org

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

| MeCN | BF₃·THF | 65 | 71 | acs.org |

| THF | BF₃·THF | 65 | 71 | acs.org |

| Ethanol | BF₃·THF | 65 | 10 | acs.org |

| Toluene | BF₃·THF | 65 | <5 | acs.org |

| DCE | BF₃·THF | 65 | <5 | acs.org |

| DMF | BF₃·THF | 65 | <5 | acs.org |

| DMSO | BF₃·THF | 65 | <5 | acs.org |

Advanced Spectroscopic Characterization Techniques for Quinolines

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Substitution Patterns

¹H NMR spectroscopy is instrumental in identifying the substitution patterns on the quinoline (B57606) ring and confirming the structure of the attached functional groups. For Methyl 2-ethylquinoline-4-carboxylate, the proton spectrum is expected to show distinct signals corresponding to the aromatic protons of the quinoline core, the aliphatic protons of the ethyl group, and the protons of the methyl ester.

The aromatic region would typically display a set of multiplets between δ 7.0 and 8.5 ppm, characteristic of the protons on the fused benzene (B151609) and pyridine (B92270) rings. The exact chemical shifts and coupling patterns of these protons (H-3, H-5, H-6, H-7, H-8) are influenced by the electron-withdrawing nature of the carboxylate group and the electron-donating effect of the ethyl group, allowing for their specific assignment.

The ethyl group at the C-2 position would give rise to two characteristic signals: a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the terminal methyl protons (-CH3). The methyl ester group at the C-4 position would be identified by a sharp singlet, typically appearing in the δ 3.5-4.0 ppm range. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Quinoline-H (aromatic) | 7.0 - 8.5 | Multiplets |

| -OCH₃ (ester) | ~3.9 | Singlet |

| -CH₂- (ethyl) | ~3.0 | Quartet |

| -CH₃ (ethyl) | ~1.4 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.

The spectrum would show several signals in the aromatic region (typically δ 120-150 ppm) corresponding to the carbons of the quinoline ring system. The carbonyl carbon of the methyl ester group is particularly diagnostic, appearing significantly downfield in the δ 160-180 ppm range. libretexts.org The aliphatic carbons of the ethyl group and the methyl ester would be found in the upfield region of the spectrum. Data from analogous compounds, such as methyl 2-methylquinoline-3-carboxylate, helps in predicting these shifts with reasonable accuracy. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 165 - 175 |

| C-2, C-4, C-8a, C-4a (Quaternary) | 140 - 160 |

| C-3, C-5, C-6, C-7, C-8 (Aromatic CH) | 120 - 135 |

| -OCH₃ (ester) | 50 - 55 |

| -CH₂- (ethyl) | 25 - 30 |

| -CH₃ (ethyl) | 10 - 15 |

Advanced NMR Techniques (e.g., 2D NMR) for Structural Elucidation

For an unambiguous assignment of all proton and carbon signals, advanced two-dimensional (2D) NMR techniques are employed. Experiments like Correlation Spectroscopy (COSY) would establish the connectivity between adjacent protons, for example, confirming the coupling between the -CH₂- and -CH₃ protons of the ethyl group. Heteronuclear correlation techniques such as HSQC and HMBC would be used to link each proton to its directly attached carbon and to neighboring carbons, respectively. This allows for the complete and definitive mapping of the molecule's structure, confirming the placement of the ethyl and methyl carboxylate groups on the quinoline scaffold.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Identification of Functional Groups (e.g., C=O, C=N)

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key functional groups. The most prominent feature would be a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. libretexts.org Another key feature is the stretching vibration of the C=N bond within the quinoline ring, which is expected to appear in the 1600-1620 cm⁻¹ region. Aromatic C=C stretching vibrations from the quinoline ring system would also be visible as multiple bands in the 1450-1600 cm⁻¹ range.

Vibrational Frequency Analysis

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Ester C=O | Stretch | 1735 - 1750 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Quinoline C=N | Stretch | 1600 - 1620 | Medium |

| Ester C-O | Stretch | 1100 - 1300 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z). For this compound, this technique provides definitive evidence for its molecular formula and offers insights into its structural arrangement through the analysis of fragmentation patterns.

Electron ionization mass spectrometry (EI-MS) of this compound would confirm its molecular weight. The molecule, with a chemical formula of C₁₃H₁₃NO₂, has a nominal molecular weight of 215 amu. The mass spectrum is expected to show a distinct molecular ion peak (M⁺˙) at m/z = 215, which corresponds to the intact molecule having lost one electron. The stability of the quinoline aromatic system typically results in a prominent molecular ion peak. libretexts.org

The fragmentation of the molecular ion is influenced by the substituents on the quinoline ring. researchgate.net The primary fragmentation pathways for this compound are predictable based on the established behavior of alkyl-substituted and ester-substituted aromatic compounds. libretexts.orgchemguide.co.uklibretexts.org The most likely fragmentation involves the cleavage of bonds adjacent to the quinoline ring and the ester functional group, as the resulting ions are stabilized by resonance.

Key fragmentation pathways include:

Alpha-Cleavage: The loss of a methyl radical (•CH₃) from the 2-ethyl group is a highly probable fragmentation. This benzylic cleavage results in a stable secondary carbocation, producing a significant peak at m/z = 200 (M-15). libretexts.org

Ester Group Fragmentation: Cleavage adjacent to the carbonyl group of the ester is common. libretexts.org This can occur in two primary ways:

Loss of a methoxy (B1213986) radical (•OCH₃), leading to a stable acylium ion at m/z = 184 (M-31).

Loss of the entire carbomethoxy group (•COOCH₃), resulting in an ion at m/z = 156 (M-59).

Loss of the Ethyl Group: Cleavage of the bond between the quinoline ring and the ethyl group can lead to the loss of an ethyl radical (•C₂H₅), producing a fragment at m/z = 186 (M-29).

Below is a table summarizing the expected major fragments in the mass spectrum of this compound.

| m/z Value | Proposed Fragment Ion | Neutral Loss | Mass of Neutral Loss (amu) |

|---|---|---|---|

| 215 | [C₁₃H₁₃NO₂]⁺˙ (Molecular Ion) | - | 0 |

| 200 | [M - CH₃]⁺ | •CH₃ | 15 |

| 186 | [M - C₂H₅]⁺ | •C₂H₅ | 29 |

| 184 | [M - OCH₃]⁺ | •OCH₃ | 31 |

| 156 | [M - COOCH₃]⁺ | •COOCH₃ | 59 |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion and its fragments, allowing for the unambiguous determination of their elemental composition. mdpi.com This technique is crucial for confirming the molecular formula of a compound, distinguishing it from other isomers or compounds with the same nominal mass. usra.edu

For this compound, the molecular formula is C₁₃H₁₃NO₂. The calculated exact mass of the molecular ion [M]⁺˙ can be determined by summing the precise masses of its constituent atoms (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915).

The theoretical exact mass for C₁₃H₁₃NO₂ is 215.09463 Da. An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would definitively confirm the elemental composition.

HRMS can also be applied to the major fragments to verify their composition, lending further support to the proposed fragmentation pathways.

| Ion | Elemental Composition | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺˙ | C₁₃H₁₃NO₂ | 215.09463 |

| [M - CH₃]⁺ | C₁₂H₁₀NO₂ | 200.07115 |

| [M - OCH₃]⁺ | C₁₂H₁₀NO | 184.07624 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure and conjugated systems.